molecular formula C11H15NOS B11797223 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B11797223
M. Wt: 209.31 g/mol
InChI Key: KVHQGXIOGSOMFS-UHFFFAOYSA-N
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Description

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with propylamine, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
  • 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
  • Ticlopidine
  • Clopidogrel intermediates

Uniqueness

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

5-propyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-2-4-12-5-3-11-9(7-12)6-10(8-13)14-11/h6,8H,2-5,7H2,1H3

InChI Key

KVHQGXIOGSOMFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=C(S2)C=O

Origin of Product

United States

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